molecular formula C12H21N3 B3234595 N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine CAS No. 1353978-40-1

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine

Cat. No.: B3234595
CAS No.: 1353978-40-1
M. Wt: 207.32 g/mol
InChI Key: POKNJKFRECSUTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine (CAS Number: 23826-72-4) with an isopropyl group. The exact synthetic pathway and conditions may vary, but this modification introduces the isopropyl moiety to the original diamine structure.


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 142-143°C (solvent-dependent) .
  • Boiling Point : Predicted to be around 352.6°C .
  • Density : Estimated at 1.135 g/cm³ .
  • pKa : The acidity coefficient is approximately 9.16 .

Safety and Hazards

  • Pictograms : GHS05 (Corrosive) and GHS07 (Harmful) .
  • Hazard Statements : May cause skin irritation (H302), respiratory irritation (H335), and severe skin burns (H314) .
  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .

Properties

IUPAC Name

N'-propan-2-yl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-10(2)15(9-7-13)11(3)12-6-4-5-8-14-12/h4-6,8,10-11H,7,9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKNJKFRECSUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171276
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353978-40-1
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
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